
(2,4,6-Tri-tert-butylphenyl)(trimethylsilyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4,6-Tri-tert-butylphenyl)(trimethylsilyl)phosphane is an organophosphorus compound characterized by the presence of a phosphane group attached to a 2,4,6-tri-tert-butylphenyl ring and a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-Tri-tert-butylphenyl)(trimethylsilyl)phosphane typically involves the reaction of 2,4,6-tri-tert-butylphenylphosphine with chlorotrimethylsilane. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures, followed by warming to room temperature. The general reaction scheme is as follows:
2,4,6-Tri-tert-butylphenylphosphine+Chlorotrimethylsilane→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2,4,6-Tri-tert-butylphenyl)(trimethylsilyl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.
Substitution: Reagents like halides or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Compounds with different functional groups replacing the trimethylsilyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2,4,6-Tri-tert-butylphenyl)(trimethylsilyl)phosphane is used as a ligand in coordination chemistry. Its steric bulk can influence the reactivity and stability of metal complexes.
Biology and Medicine
Industry
In industry, this compound can be used in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.
Wirkmechanismus
The mechanism by which (2,4,6-Tri-tert-butylphenyl)(trimethylsilyl)phosphane exerts its effects is largely dependent on its role in specific reactions. As a ligand, it can coordinate to metal centers, influencing their electronic and steric properties. The molecular targets and pathways involved would vary based on the specific application and reaction context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4,6-Tri-tert-butylphenylphosphine
- 2,4-Di-tert-butyl-6-methylphenylphosphine
Comparison
Compared to similar compounds, (2,4,6-Tri-tert-butylphenyl)(trimethylsilyl)phosphane is unique due to the presence of both the tri-tert-butylphenyl and trimethylsilyl groups. This combination provides distinct steric and electronic properties, making it a valuable ligand in coordination chemistry and a versatile reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
91425-17-1 |
|---|---|
Molekularformel |
C21H39PSi |
Molekulargewicht |
350.6 g/mol |
IUPAC-Name |
(2,4,6-tritert-butylphenyl)-trimethylsilylphosphane |
InChI |
InChI=1S/C21H39PSi/c1-19(2,3)15-13-16(20(4,5)6)18(22-23(10,11)12)17(14-15)21(7,8)9/h13-14,22H,1-12H3 |
InChI-Schlüssel |
FZWHVJADXXDNOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)P[Si](C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



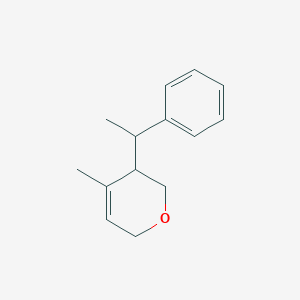

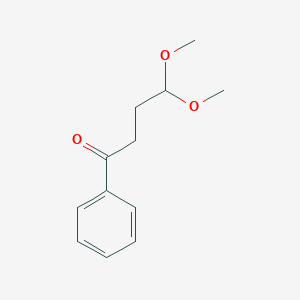
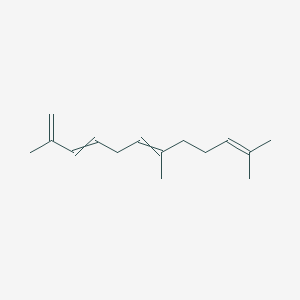
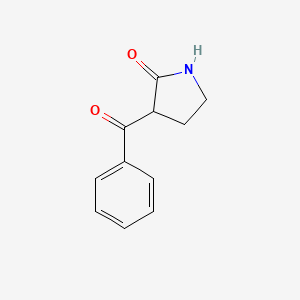

![1-Methyl-3-[(E)-(3-nitrophenyl)diazenyl]quinolin-2(1H)-one](/img/structure/B14354554.png)

![1-Methyl-2-[4-methyl-3-(propan-2-yl)pent-2-en-2-yl]benzene](/img/structure/B14354566.png)
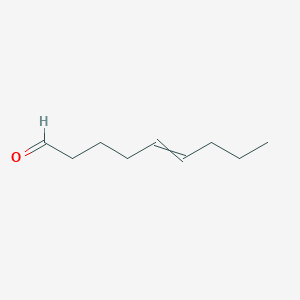
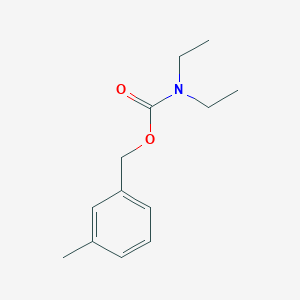
![(6E)-6-[[4-[4-[2-(2,3,4-trihydroxyphenyl)hydrazinyl]phenyl]phenyl]hydrazinylidene]cyclohex-4-ene-1,2,3-trione](/img/structure/B14354572.png)
![(6Z)-6-[(4-Chlorophenyl)imino]-7-undecyl-1,3-benzoxazole-2,5(3H,6H)-dione](/img/structure/B14354582.png)
